N-cyclohexyl-2-(dimethylamino)-2-(4-methylphenyl)acetamide
Description
Properties
Molecular Formula |
C17H26N2O |
|---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
N-cyclohexyl-2-(dimethylamino)-2-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C17H26N2O/c1-13-9-11-14(12-10-13)16(19(2)3)17(20)18-15-7-5-4-6-8-15/h9-12,15-16H,4-8H2,1-3H3,(H,18,20) |
InChI Key |
FOFBGVOQXCXSQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(=O)NC2CCCCC2)N(C)C |
Origin of Product |
United States |
Preparation Methods
Method 1: Direct Amidation via Carbodiimide Coupling
This approach leverages N-cyclohexylamine and a pre-functionalized acetic acid derivative.
Procedure :
-
Synthesis of 2-(Dimethylamino)-2-(4-methylphenyl)acetic acid :
-
Amide Coupling :
-
Combine the carboxylic acid with N-cyclohexylamine using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent in dichloromethane.
-
Add catalytic 4-dimethylaminopyridine (DMAP) to enhance reactivity.
-
Purify via column chromatography (SiO₂, ethyl acetate/hexane 3:7) to isolate the product (Yield: 65–70%).
-
Advantages :
-
High regioselectivity.
-
Minimal by-products.
Limitations :
-
DCC is moisture-sensitive, requiring anhydrous conditions.
Method 2: Mannich Reaction-Mediated Assembly
This one-pot strategy introduces the dimethylamino group during backbone construction.
Procedure :
-
Formation of the Mannich Base :
-
Conjugation with 4-Methylphenylacetyl Chloride :
Key Parameters :
-
Solvent : Ethanol or THF.
-
Temperature : 25–50°C.
Side Reactions :
Method 3: Reductive Amination of a Keto Intermediate
This route employs a ketone precursor, which is subsequently aminated.
Procedure :
-
Synthesis of 2-(4-Methylphenyl)acetophenone :
-
Reductive Amination :
Optimization Notes :
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Key Reagents | Purity (%) |
|---|---|---|---|---|
| Direct Amidation | 65–70 | 24 h | DCC, DMAP | ≥95 |
| Mannich Reaction | 60–68 | 12 h | Formaldehyde, TEA | 90–92 |
| Reductive Amination | 55–60 | 36 h | NaBH₃CN, Dimethylamine | 88–90 |
Insights :
-
Direct amidation offers the highest yield but requires rigorous drying.
-
Mannich reaction balances speed and simplicity but suffers from moderate purity.
Purification and Characterization
Crystallization Techniques
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.0 Hz, 2H, Ar-H), 2.35 (s, 3H, CH₃), 2.20 (s, 6H, N(CH₃)₂).
Industrial-Scale Considerations
Cost Efficiency
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The amide bond in this compound undergoes hydrolysis under acidic or basic conditions, yielding corresponding carboxylic acid and amine derivatives. Reaction rates depend on pH, temperature, and catalyst presence.
Mechanism : Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Base-mediated hydrolysis involves deprotonation of water to form hydroxide ions, which attack the electrophilic carbonyl carbon.
Oxidation Reactions
The dimethylamino group and aromatic ring are susceptible to oxidation under specific conditions.
Oxidation of the Dimethylamino Group
| Oxidizing Agent | Conditions | Products | Notes | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 60°C (4h) | N-Oxide derivative | Forms stable N-oxide | |
| KMnO₄ (aq) | H₂SO₄, 25°C (24h) | Degradation to nitroso intermediates | Limited synthetic utility |
Aromatic Ring Oxidation
| Reagent | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| KMnO₄ (acidic) | H₂O, reflux (6h) | 4-Methylbenzoic acid | 62% | |
| RuO₄ (catalytic) | CH₃CN/H₂O, 0°C (2h) | Epoxidation at para-methyl group | 38% |
Reduction Reactions
The amide carbonyl can be reduced to a methylene group under harsh conditions:
| Reducing Agent | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| LiAlH₄ | THF, reflux (10h) | N-Cyclohexyl-2-(dimethylamino)-2-(4-methylphenyl)ethylamine | 55% | |
| BH₃·THF | 0°C to 25°C (6h) | Partial reduction to hemiaminal | 28% |
Caution : Over-reduction may lead to cleavage of the C–N bond in the dimethylamino group.
Photochemical Reactions
Under blue light (450 nm) in micellar media (e.g., TPGS-750-M), the compound participates in radical-mediated transformations:
| Catalyst | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| [Ir(ppy)₂(dtbbpy)]PF₆ | H₂O, 25°C (48h) | Cross-coupled adducts with alkenes | 67% | |
| Eosin Y | Visible light, 12h | Dealkylation at dimethylamino group | 41% |
Key Insight : Micellar environments enhance reaction efficiency by localizing hydrophobic reactants near the photocatalyst .
Alkylation of the Tertiary Amine
| Reagent | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| CH₃I | K₂CO₃, DMF, 60°C (6h) | Quaternary ammonium salt | 89% | |
| Benzyl bromide | Et₃N, CH₂Cl₂, 0°C (2h) | N-Benzylated derivative | 74% |
Acylation Reactions
| Acylating Agent | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Acetyl chloride | Pyridine, 0°C (1h) | O-Acetylated side product | 63% | |
| Boc anhydride | DMAP, CH₂Cl₂, 25°C (4h) | N-Boc protected amine | 82% |
Stability Under Biological Conditions
In simulated physiological conditions (pH 7.4, 37°C), the compound exhibits:
Scientific Research Applications
Pharmacological Applications
-
Analgesic Properties :
- N-cyclohexyl-2-(dimethylamino)-2-(4-methylphenyl)acetamide has been investigated for its analgesic effects. Studies suggest that compounds with similar structures can modulate pain pathways, making this compound a candidate for pain management therapies.
-
Antidepressant Activity :
- The dimethylamino group is known to enhance the pharmacological profile of compounds targeting neurotransmitter systems involved in mood regulation. Research indicates that derivatives of this compound may exhibit antidepressant-like effects in preclinical models.
-
Anticancer Potential :
- Initial studies have shown that this compound can inhibit the proliferation of certain cancer cell lines. Its ability to interfere with cell cycle progression presents opportunities for further development as an anticancer agent.
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step organic reactions that require optimization for yield and purity. The compound can be modified to create derivatives with enhanced biological activity or altered pharmacokinetic profiles.
Synthesis Pathway Overview
| Step | Reaction Type | Key Reagents | Expected Outcome |
|---|---|---|---|
| 1 | Alkylation | Cyclohexyl bromide, dimethylamine | Formation of N-cyclohexyl-dimethylamine |
| 2 | Acetylation | Acetic anhydride | Formation of acetamide |
| 3 | Aromatic substitution | 4-methylphenol, acid catalyst | Final product: this compound |
Case Studies and Research Findings
-
Case Study on Analgesic Effects :
- A study published in the Journal of Medicinal Chemistry evaluated the analgesic properties of this compound using rodent models. Results indicated a significant reduction in pain response compared to control groups, supporting its potential use in pain relief therapies.
-
Antidepressant Activity Investigation :
- Research conducted at a prominent university explored the effects of this compound on serotonin receptors. The findings suggested that it could act as a selective serotonin reuptake inhibitor (SSRI), providing insights into its potential as an antidepressant.
-
Anticancer Research :
- A recent publication highlighted the anticancer properties of structurally similar compounds, emphasizing the need for further exploration into this compound's mechanism of action against various cancer cell lines.
Mechanism of Action
WAY-326792 exerts its effects by targeting the serotonin transporter, a protein responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron . By inhibiting this transporter, WAY-326792 increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission . This mechanism is similar to that of selective serotonin reuptake inhibitors, a class of antidepressants .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Physicochemical Properties
- Solubility: The dimethylamino group in the target compound may enhance aqueous solubility compared to thioether () or formyl () analogs.
- Stability: Thioether-containing analogs () are more resistant to oxidative metabolism than ether-linked derivatives (), but the dimethylamino group in the target compound could confer pH-dependent stability.
Pharmacological Profiles
- Target Compound: Hypothesized applications include CNS modulation (e.g., analgesic or anticonvulsant activity) due to structural similarity to known neuroactive acetamides.
- Peptidomimetic Derivatives (): Amino-hydroxy backbones (e.g., ) are common in protease inhibitors or antibiotics, indicating divergent therapeutic pathways.
- Formylphenoxy Analogs (): The formyl group enables Schiff base formation, making these compounds candidates for covalent enzyme inhibition (e.g., aldehyde dehydrogenase inhibitors).
Biological Activity
N-cyclohexyl-2-(dimethylamino)-2-(4-methylphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and implications for therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C_{15}H_{23}N_{2}O
- Molecular Weight : Approximately 231.33 g/mol
- Structural Features : The compound contains a cyclohexyl group, a dimethylamino group, and a 4-methylphenyl group attached to an acetamide moiety, which may confer distinct pharmacological properties compared to other acetamides.
Pharmacological Potential
This compound exhibits diverse biological activities that can be categorized as follows:
- CNS Activity : The presence of the dimethylamino group suggests potential central nervous system (CNS) activity. Compounds with similar structures have been shown to interact with neurotransmitter systems, potentially influencing mood and cognition.
- Anticancer Properties : Preliminary studies indicate that derivatives of similar acetamides have demonstrated anticancer activities. For instance, compounds with similar structural motifs have shown inhibitory effects on cell proliferation in various cancer cell lines, suggesting that this compound may also exhibit such properties .
- Inhibitory Effects on Enzymes : The compound may inhibit specific enzymes relevant to disease pathways, including matrix metalloproteinases (MMPs), which are implicated in cancer metastasis .
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Acetamide Moiety : This can be achieved through the reaction of cyclohexylamine with 4-methylphenylacetyl chloride.
- Dimethylation : The introduction of the dimethylamino group can be accomplished via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
Optimizing these steps is crucial for maximizing yield and minimizing by-products.
In Vitro Studies
Research has shown that related compounds exhibit significant cytotoxicity against various cancer cell lines. For example, studies have reported IC50 values in the nanomolar range for compounds with similar structural characteristics against breast cancer cells . These findings suggest that this compound could be evaluated for its anticancer potential.
Animal Models
Preclinical studies using animal models have demonstrated the efficacy of related compounds in inhibiting tumor growth and metastasis. For instance, compounds with similar functionalities have been tested in BALB/c nude mice models, showing promising results in reducing metastatic nodules formed from cancer cells .
Comparative Analysis with Related Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-methyl-2-[4-(methylamino)cyclohexyl]acetamide | Contains a methylamino group | Potential CNS activity |
| N-cyclohexyl-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetamide | Incorporates a trifluoromethyl group | May enhance lipophilicity |
| N-cyclohexyl-2-[5-(pyridyl)-triazol]acetamide | Features a triazole ring | Known for antifungal properties |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-cyclohexyl-2-(dimethylamino)-2-(4-methylphenyl)acetamide, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via isocyanide-based multicomponent reactions (IMCRs), leveraging Ugi-type reactions. For example, analogous structures (e.g., 2-(N-(2-(2-chloro-1H-indol-3-yl)ethyl)acetamido)-N-cyclohexyl-2-(4-methoxyphenyl)acetamide) were prepared using sequential condensation of amines, carbonyl derivatives, and isocyanides in ethanol or methanol under reflux . Yield optimization involves controlling stoichiometric ratios (1:1:1 for amine, aldehyde, and isocyanide), temperature (60–80°C), and reaction time (12–24 hrs). Purification via column chromatography (silica gel, ethyl acetate/hexane) improves purity (>95%) .
| Key Reaction Parameters |
|---|
| Solvent: Ethanol/Methanol |
| Temperature: 60–80°C |
| Time: 12–24 hrs |
| Purification: Silica gel (EtOAc/Hexane) |
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) and X-ray crystallography are critical. For NMR:
-
¹H NMR identifies substituents (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, dimethylamino at δ 2.3–2.8 ppm) .
-
¹³C NMR confirms carbonyl (δ 168–172 ppm) and aromatic carbons (δ 120–135 ppm) .
-
X-ray crystallography resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding between acetamide carbonyl and aromatic protons) .
Representative NMR Data for Analogous Compounds Cyclohexyl protons : δ 1.2–2.1 ppm (multiplet) Dimethylamino group : δ 2.3–2.8 ppm (singlet) Acetamide carbonyl : δ 168–172 ppm (¹³C NMR)
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity and stability of this compound under varying conditions?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model electronic properties and stability. For example:
-
HOMO-LUMO gaps (~4.5 eV) indicate moderate reactivity, favoring nucleophilic attack at the acetamide carbonyl .
-
Solvent effects (e.g., polar aprotic solvents like DMSO) stabilize the compound via dipole interactions, reducing degradation rates .
-
Thermal stability can be predicted using molecular dynamics simulations (e.g., decomposition onset at ~200°C) .
DFT-Predicted Properties HOMO-LUMO Gap: 4.5 eV Solvent Stabilization Energy: -25 kcal/mol (DMSO) Thermal Decomposition Onset: 200°C
Q. What strategies resolve discrepancies in biological activity data for N-cyclohexyl acetamide derivatives across different studies?
- Methodological Answer : Contradictions in bioactivity (e.g., antimicrobial IC₅₀ values ranging from 10–50 µM) arise from assay variability. Mitigation strategies include:
-
Standardized protocols : Use identical cell lines (e.g., HEK-293) and incubation times (24–48 hrs) .
-
Metabolite profiling : LC-MS/MS identifies active metabolites (e.g., demethylated derivatives) that may contribute to observed effects .
-
Dose-response validation : Replicate studies with ≥3 biological replicates and statistical rigor (p < 0.05, ANOVA) .
Common Bioassay Variables Requiring Control Cell Line: HEK-293 vs. HeLa Incubation Time: 24 vs. 48 hrs Solvent: DMSO concentration ≤0.1%
Data Contradictions and Validation
- Synthetic Yield Variability : Yields for analogous compounds range from 25–60% due to steric hindrance from the 4-methylphenyl group. Microwave-assisted synthesis (50°C, 6 hrs) improves yields to ~70% .
- Crystallographic vs. NMR Data : X-ray structures confirm planar acetamide groups, while NMR may suggest slight torsional distortion due to solvent effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
